

An In-depth Technical Guide to TAMRA Dye for Bioconjugation

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Compound of Interest

Compound Name: TAT (47-57), TAMRA-labeled

Cat. No.: B12388509

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Carboxytetramethylrhodamine (TAMRA) is a prominent and versatile fluorophore from the rhodamine family, widely employed in the life sciences for labeling a diverse range of biomolecules, including proteins, peptides, and nucleic acids.[1][2] Its bright orange-red fluorescence, high photostability, and well-established conjugation chemistries make it an invaluable tool for applications such as fluorescence microscopy, immunofluorescence, flow cytometry, and Förster Resonance Energy Transfer (FRET) assays.[3][4][5]

This guide provides a comprehensive overview of the chemical and spectral properties of TAMRA, detailed protocols for common bioconjugation reactions, and logical workflows to enable researchers to effectively utilize this fluorophore in their experimental designs.

Core Chemical Properties and Isomers

TAMRA is commercially available as two primary positional isomers, 5-TAMRA and 6-TAMRA, or as a mixture of the two.[6] These isomers possess nearly identical spectral properties, but their distinct attachment points on the rhodamine core can be a critical consideration for applications requiring high reproducibility, as the minor positional difference might affect the biological properties of the resulting conjugate.[4][7]

- 5-TAMRA: Often preferred for labeling peptides and proteins.[8][9]
- 6-TAMRA: Predominantly used for labeling nucleotides and in nucleic acid sequencing.[8]



The dye's chemical stability under physiological conditions and its relatively pH-insensitive quantum yield contribute to its reliability in various biological assays.[10] However, it's worth noting that TAMRA's fluorescence can be pH-dependent, with optimal performance in neutral to slightly acidic environments, necessitating careful buffer selection.[5]

Spectral Properties

TAMRA is characterized by its strong absorption in the green-yellow region of the visible spectrum and its emission of bright orange-red fluorescence. These properties can be influenced by factors such as solvent, pH, and the nature of the conjugated biomolecule.[4][7]

Property	Value	Notes
Excitation Maximum (λex)	~540 - 565 nm	Varies with solvent and conjugation state.[4]
Emission Maximum (λem)	~565 - 583 nm	Varies with solvent and conjugation state.[4][11]
Molar Extinction Coefficient (ε)	~84,000 - 95,000 M ⁻¹ cm ⁻¹	A measure of how strongly the dye absorbs light at a given wavelength.[4]
Fluorescence Quantum Yield (Φ)	~0.1 - 0.5	Represents the efficiency of the fluorescence process.[4][5]
Molecular Weight (Free Acid)	~430.5 g/mol	For 5-TAMRA or 6-TAMRA.[7]
Molecular Weight (SE Ester)	~527.5 g/mol	For the amine-reactive N-hydroxysuccinimidyl ester form.[12]

Bioconjugation Chemistries

The versatility of TAMRA stems from its availability with various reactive functional groups that target specific moieties on biomolecules. The most common chemistries involve the labeling of primary amines and thiols.

1. Amine-Reactive Labeling with TAMRA-NHS Ester

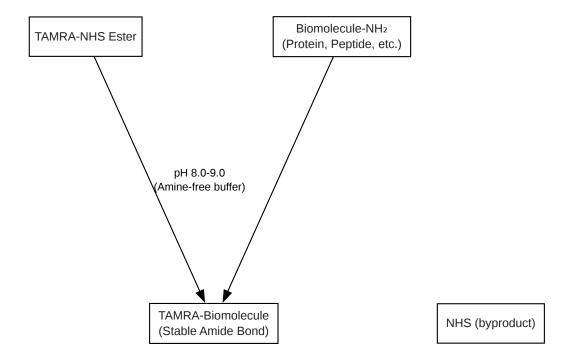


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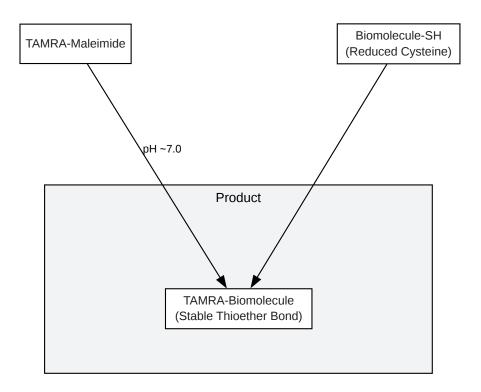
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The N-hydroxysuccinimidyl (NHS) ester of TAMRA is one of the most popular reagents for labeling primary amines (-NH₂) found on the N-terminus of proteins and the side chains of lysine residues.[13] The reaction is efficient under mild alkaline conditions (pH 8.0-9.0), forming a stable and covalent amide bond.[5][14]

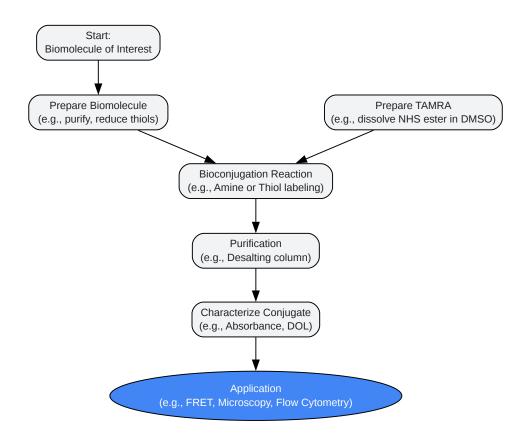












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